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Stability of Di-tert-butyl 3,3'-Iminodipropionate under acidic and basic conditions

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Compound of Interest

Compound Name: Di-tert-butyl 3,3'-Iminodipropionate

Cat. No.: B134915

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Technical Support Center: Di-tert-butyl 3,3'-Iminodipropionate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **Di-tert-butyl 3,3'-iminodipropionate** under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of **Di-tert-butyl 3,3'-iminodipropionate**?

Di-tert-butyl 3,3'-iminodipropionate is characterized by its tert-butyl ester groups, which provide significant steric hindrance around the carbonyl carbon of the ester. This structural feature makes the compound generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. The tert-butyl group is often used as a protecting group in organic synthesis for this reason.[1]

Q2: Under what specific pH conditions is **Di-tert-butyl 3,3'-iminodipropionate** expected to be stable or unstable?

While specific kinetic data for **Di-tert-butyl 3,3'-iminodipropionate** is not readily available in published literature, the stability of tert-butyl esters, in general, has been well-documented. The



following table summarizes the expected stability at room temperature (RT) and elevated temperatures.

Table 1: General Stability of tert-Butyl Esters under Various pH Conditions

pH Condition	Temperature	Expected Stability
<1	100°C	Unstable
1	Room Temp.	Unstable
4	Room Temp.	Generally Stable
7 (Neutral)	Room Temp.	Stable
9	Room Temp.	Stable
12	Room Temp.	Stable
> 12	100°C	Unstable

Q3: What are the primary degradation pathways for **Di-tert-butyl 3,3'-iminodipropionate**?

The primary degradation pathway for **Di-tert-butyl 3,3'-iminodipropionate** is hydrolysis of the ester linkages. This can occur under both acidic and basic conditions, although the mechanisms differ.

- Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to the formation of a carboxylic acid and tert-butanol. The acid cleavage of t-butyl esters proceeds via the formation of a stable tert-butyl cation.[1]
- Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts
 as a nucleophile and attacks the carbonyl carbon. Due to the steric bulk of the tert-butyl
 groups, this reaction is significantly slower for **Di-tert-butyl 3,3'-iminodipropionate**compared to less hindered esters like methyl or ethyl esters.



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References

- 1. Acids Wordpress [reagents.acsgcipr.org]
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